

Application Note: Interpreting the ^1H NMR Spectrum of 3-Methyl-4-nitroaniline

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Compound of Interest

Compound Name: 3-Methyl-4-nitroaniline

Cat. No.: B015440

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This document provides a detailed guide to understanding and interpreting the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **3-Methyl-4-nitroaniline**. It includes predicted spectral data, a comprehensive experimental protocol for acquiring the spectrum, and visualizations to aid in understanding the molecular structure and proton relationships.

Predicted ^1H NMR Spectral Data

The following table summarizes the predicted ^1H NMR spectral data for **3-Methyl-4-nitroaniline** in DMSO-d6. These predictions are based on established substituent effects on aromatic chemical shifts and typical coupling constants. The actual experimental values may vary slightly.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-5	~ 7.8 - 8.0	d	~ 8.0 - 9.0	1H
H-2	~ 6.8 - 7.0	d	~ 2.0 - 3.0	1H
H-6	~ 6.6 - 6.8	dd	Jortho ≈ 8.0 - 9.0, Jmeta ≈ 2.0 - 3.0	1H
-NH2	~ 5.5 - 6.5	br s	-	2H
-CH3	~ 2.4 - 2.6	s	-	3H

Note: The chemical shifts of the amine (-NH2) protons are highly dependent on concentration and temperature and may appear as a broad singlet.

Structural and Signaling Pathway Analysis

The structure of **3-Methyl-4-nitroaniline** and the spin-spin coupling relationships between the aromatic protons are illustrated below.

Caption: Molecular structure and proton coupling in **3-Methyl-4-nitroaniline**.

Experimental Protocols

A detailed methodology for preparing a sample of **3-Methyl-4-nitroaniline** and acquiring its 1H NMR spectrum is provided below.

Sample Preparation Protocol

- Weighing the Sample: Accurately weigh approximately 5-10 mg of **3-Methyl-4-nitroaniline** into a clean, dry vial.
- Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the vial.

- Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
- Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter.
- Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine characterization, the residual solvent peak of DMSO-d6 (at approximately 2.50 ppm) can be used as a reference.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

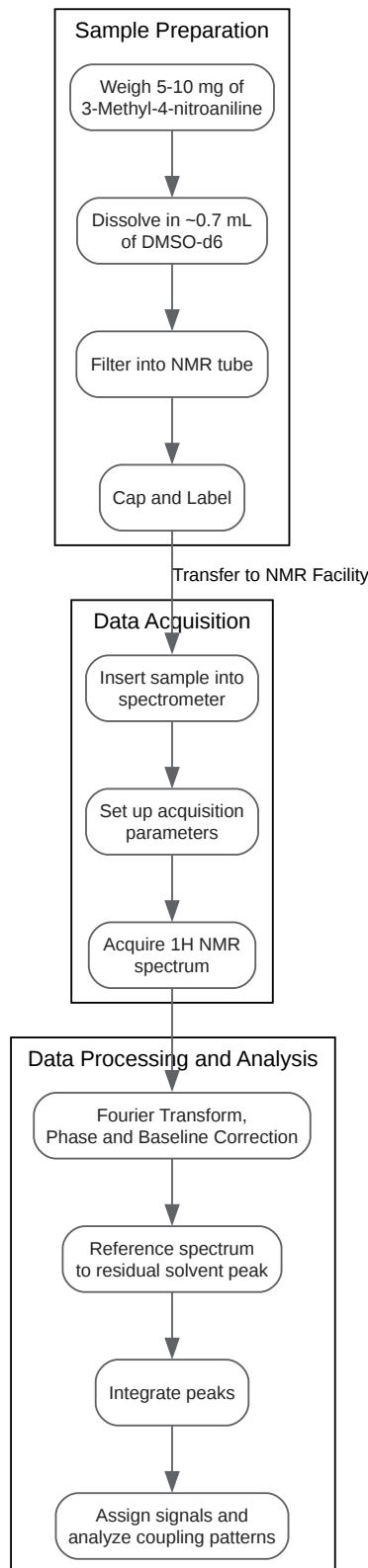
1H NMR Data Acquisition Protocol

The following is a typical set of parameters for acquiring a 1H NMR spectrum on a 400 MHz spectrometer.

Parameter	Value
Spectrometer Frequency	400 MHz
Solvent	DMSO-d6
Temperature	298 K (25 °C)
Pulse Sequence	zg30 (30-degree pulse)
Number of Scans	16 - 64 (depending on sample concentration)
Relaxation Delay (d1)	1.0 - 2.0 seconds
Acquisition Time (aq)	3 - 4 seconds
Spectral Width	16 ppm (-2 to 14 ppm)
Receiver Gain	Autogain

Experimental Workflow

The logical flow of the experimental process from sample preparation to data analysis is outlined in the diagram below.



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Caption: Workflow for 1H NMR analysis of **3-Methyl-4-nitroaniline**.

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